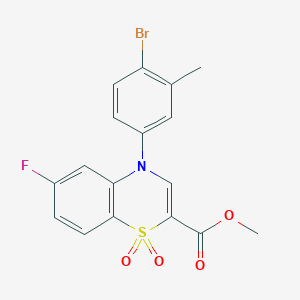
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C17H13BrFNO4S and its molecular weight is 426.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and comparative studies with other similar compounds.
Chemical Structure and Properties
The compound features a benzothiazine core with a carboxylate group and halogen substituents (bromine and fluorine), which are believed to enhance its biological activity. The molecular formula is C15H14BrFNO3S and its structure includes:
- Benzothiazine moiety : Contributes to the biological activity.
- Bromo and fluoro groups : May influence the binding affinity to biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
-
Inhibition of Aldose Reductase (ALR2) :
- The compound has shown promising inhibition activity against ALR2, an enzyme implicated in diabetic complications. In vitro studies reported IC50 values ranging from 0.11 μM to 10.42 μM for related benzothiazine derivatives .
- Structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine structure can significantly enhance ALR2 inhibition .
-
Antioxidant Activity :
- Preliminary evaluations indicate potential antioxidant properties, which could contribute to the compound’s therapeutic effects in oxidative stress-related conditions.
- Acetylcholinesterase Inhibition :
Comparative Studies
The unique structural features of this compound set it apart from other benzothiazine derivatives. A comparative analysis is summarized below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 7-chloro-4-hydroxybenzothiazine | C15H14ClNO3S | Contains a chlorine atom instead of bromine |
| Methyl 3,5-dimethylbenzothiazine | C15H16N2O3S | Lacks halogen substituents but has additional methyl groups |
| Methyl 6-fluorobenzothiazole | C9H7FNO2S | Simpler structure with only one aromatic ring |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on ALR2 Inhibition :
- Antioxidant Activity Evaluation :
Propiedades
IUPAC Name |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXBBLWHKBAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














